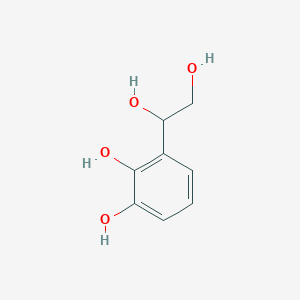

3-(1,2-Dihydroxyethyl)benzene-1,2-diol

CAS No.: 67503-48-4

Cat. No.: VC18122446

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67503-48-4 |

|---|---|

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | 3-(1,2-dihydroxyethyl)benzene-1,2-diol |

| Standard InChI | InChI=1S/C8H10O4/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,9-12H,4H2 |

| Standard InChI Key | SREMSBOBEXCXNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)O)O)C(CO)O |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-(1,2-dihydroxyethyl)benzene-1,2-diol, reflects its substitution pattern. Key structural attributes include:

-

Benzene core: Two adjacent hydroxyl groups (1,2-diol) and a 1,2-dihydroxyethyl side chain at position 3 .

-

Chirality: The 1,2-dihydroxyethyl group introduces a chiral center, leading to stereoisomerism.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 67503-48-4 | |

| Molecular Formula | ||

| Molecular Weight | 170.16 g/mol | |

| Exact Mass | 170.058 g/mol | |

| Topological Polar Surface Area | 80.92 Ų | |

| LogP (Octanol-Water) | 0.123 |

Synthesis and Preparation

Synthetic routes to 3-(1,2-dihydroxyethyl)benzene-1,2-diol often leverage hydroxylation and alkylation strategies:

Key Synthetic Methods

-

Catechol Derivative Functionalization:

-

Biocatalytic Synthesis:

-

Enzymatic hydroxylation of styrene derivatives using cytochrome P450 monooxygenases has been explored for stereoselective production.

-

Table 2: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Epoxide Ring-Opening | Catechol, glycidol, NaOH, 60°C | 65–75 | |

| Enzymatic Hydroxylation | Styrene derivative, P450 enzyme, NADPH | 40–50 |

Physicochemical Properties

The compound’s solubility and stability are influenced by its polyhydroxy structure:

-

Solubility: Highly soluble in polar solvents (e.g., DMSO, methanol) .

-

Thermal Stability: Decomposes above 200°C without a distinct melting point .

-

Redox Activity: The catechol moiety facilitates oxidation to quinones, a property exploited in antioxidant applications .

Chemical Reactivity

Oxidation Reactions

-

Quinone Formation: Oxidation with or yields 3-(1,2-dihydroxyethyl)-1,2-benzoquinone, a reactive intermediate .

Esterification and Etherification

-

The hydroxyl groups undergo esterification with acyl chlorides or etherification with alkyl halides, enabling polymer synthesis.

Biological Activity and Mechanisms

Antioxidant Properties

-

The compound scavenges reactive oxygen species (ROS) via hydrogen atom transfer:

Metabolic Pathways

-

As a norepinephrine metabolite, it is associated with Menkes syndrome, a copper metabolism disorder . Elevated urinary levels correlate with disease severity .

Applications

Pharmaceutical Research

-

Neuroprotective Agent: Modulates oxidative stress in neurodegenerative models .

-

Antimicrobial Scaffold: Derivatives exhibit activity against Botrytis cinerea (EC₅₀ = 12 µM).

Materials Science

-

Polymer Precursor: Copolymerization with diacids forms biodegradable polyesters.

-

Metal Chelation: Binds Fe³⁺ and Cu²⁺, relevant in wastewater treatment.

Table 3: Industrial and Research Applications

| Application | Example Use Case | Reference |

|---|---|---|

| Drug Development | Antioxidant in Alzheimer’s models | |

| Polymer Chemistry | Synthesis of bio-based polyesters | |

| Environmental Chemistry | Heavy metal sequestration |

Comparative Analysis with Structural Analogs

Table 4: Comparison with Related Catechol Derivatives

Recent Research and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume